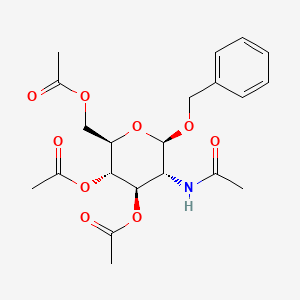

Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside

Descripción general

Descripción

Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a synthetic sugar derivative with the molecular formula C21H27NO9 and a molecular weight of 437.44 g/mol . This compound is commonly used in the synthesis of oligosaccharides and polysaccharides, serving as a glycosylation reagent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is typically synthesized through the acetylation of benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. The reaction involves the use of acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally include room temperature and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Glycosylation Reactions

This compound serves as a glycosyl donor due to its acetyl-protected hydroxyl groups and benzyl ether at the anomeric position.

1.1 Condensation with Peptide Esters

- Reaction with L-alanyl-D-isoglutamine benzyl ester via mixed anhydride methods yields peptidoglycan precursors. For example:

1.2 Enzymatic Glycosylation

- Acts as a substrate for β-(1→4)-galactosyltransferase in the synthesis of branched trisaccharides (e.g., blood-group antigens) .

Deprotection and Functional Group Transformations

The acetyl and benzyl groups undergo selective deprotection under controlled conditions.

2.1 Zemplén O-Deacetylation

- Treatment with NaOMe/MeOH removes acetyl groups but may cause side reactions:

2.2 Hydrogenolysis

Functional Group Transformations

3.1 Lactone Formation

- DCC/NHS-mediated condensation forms a 1',4-lactone intermediate, enabling aminolysis with nucleophiles (e.g., dipeptides) .

3.2 Fluorination

- Mesylation (MsCl/pyridine) at C4 followed by displacement with KF-18-crown-6 yields 4-fluoro derivatives (used in PET imaging) .

Stability and Reactivity Notes

Aplicaciones Científicas De Investigación

Synthesis of Glycosides

One of the primary applications of Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside is in the synthesis of glycosides. This compound serves as a glycosyl donor in glycosylation reactions, which are crucial for producing oligosaccharides and polysaccharides used in various biological studies. The multiple acetyl groups facilitate the formation of glycosidic bonds under mild conditions, allowing for the selective synthesis of desired glycoside structures.

Antiviral Research

Recent studies have indicated that derivatives of benzyl 2-acetamido-2-deoxy sugars can enhance viral replication and outgrowth efficacy in vitro. For instance, research has shown that similar compounds can increase the replication rates of human immunodeficiency virus (HIV), suggesting potential applications in understanding viral mechanisms and developing antiviral strategies .

Anticonvulsant Activity

Research has explored the anticonvulsant properties of related compounds derived from benzyl 2-acetamido structures. These studies have demonstrated that certain derivatives exhibit significant activity in animal seizure models, indicating their potential as therapeutic agents for epilepsy and other neurological disorders . The structure-activity relationship (SAR) studies highlight how modifications at specific sites can enhance anticonvulsant potency.

Glycosaminoglycan Synthesis

Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside is also utilized in synthesizing glycosaminoglycans (GAGs), which are essential components of extracellular matrices and play critical roles in cell signaling and tissue hydration . The ability to modify this compound allows researchers to create various GAG analogs for studying their biological functions.

Structural Biology Studies

The compound's structural characteristics make it an excellent candidate for use in structural biology studies aimed at understanding carbohydrate-protein interactions. Its ability to mimic natural substrates can provide insights into enzyme mechanisms and substrate specificity.

Case Studies

Mecanismo De Acción

The compound exerts its effects primarily through glycosylation reactions. It acts as a donor of glycosyl groups, facilitating the formation of glycosidic bonds with acceptor molecules. This process is crucial in the synthesis of oligosaccharides and polysaccharides, which play vital roles in various biological functions.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside

- 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose

- 2-acetamido-3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-glucitol

Uniqueness

Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is unique due to its benzyl group, which enhances its stability and reactivity in glycosylation reactions compared to its methyl and acetyl analogs . This makes it a preferred choice in the synthesis of complex carbohydrates and pharmaceutical intermediates.

Actividad Biológica

Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (commonly referred to as BAcAc) is a glycoside that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, supported by case studies and research findings.

- Molecular Formula : C21H27NO9

- CAS Number : 13343-66-3

- Molecular Weight : 433.45 g/mol

BAcAc acts primarily as a substrate for various glycosyltransferases. It has been shown to interact with specific enzymes, facilitating the transfer of sugar moieties in biochemical pathways. For instance, it serves as a substrate for the Lewis blood group-specified alpha(1→4)-L-fucosyltransferase, which is involved in the biosynthesis of fucosylated glycans .

Antimicrobial Properties

Research indicates that BAcAc exhibits antimicrobial activity against certain bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogenic bacteria, suggesting potential applications in developing antimicrobial agents.

Immunomodulatory Effects

BAcAc has been studied for its immunomodulatory effects, particularly its ability to influence immune cell functions. It has been shown to enhance the activity of macrophages and dendritic cells, promoting an immune response that could be beneficial in vaccine development and cancer therapy .

Glycan Recognition

The compound's structure allows it to mimic natural glycans, making it a valuable tool in studying glycan-protein interactions. BAcAc has been utilized in glycan array technologies to identify binding partners of C-type lectin receptors, which play crucial roles in immune recognition and response .

Case Studies

-

Fucosyltransferase Substrate Study :

A study highlighted BAcAc's role as a specific acceptor for fucosyltransferase from human saliva. The enzymatic properties were characterized using this substrate, demonstrating its utility in understanding fucosylation processes . -

Immunological Research :

In a study examining the effects of various glycosides on immune cell activation, BAcAc was found to significantly enhance the phagocytic activity of macrophages. This suggests its potential application in immunotherapy .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEBBPWXWFHKBU-PFAUGDHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451099 | |

| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-66-3 | |

| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.